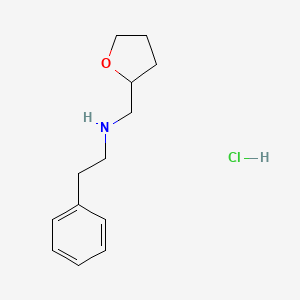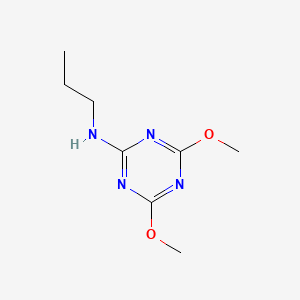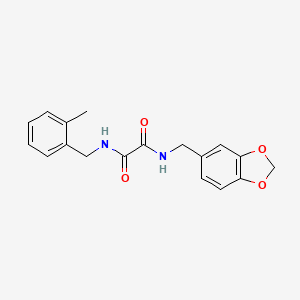
(2-phenylethyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride
Descripción general
Descripción
(2-phenylethyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride, also known as PEA-THF, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a number of fields.
Mecanismo De Acción
The exact mechanism of action of (2-phenylethyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride is not yet fully understood. However, it is believed to work by modulating the activity of certain receptors in the body, including the cannabinoid receptor CB1 and the G protein-coupled receptor GPR55. By modulating the activity of these receptors, this compound may be able to exert its various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects, as well as neuroprotective effects. It has also been shown to have analgesic effects, making it a potential treatment for pain. In addition, this compound has been shown to have antioxidant effects, making it a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-phenylethyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride in lab experiments is that it has been shown to have a relatively low toxicity, making it a safe compound to work with. In addition, this compound is relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of using this compound is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are a number of future directions for research on (2-phenylethyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride. For example, researchers could investigate its potential use as a treatment for conditions such as arthritis and Parkinson's disease. In addition, researchers could investigate its potential use as a neuroprotective agent in the context of traumatic brain injury or stroke. Finally, researchers could investigate the potential of this compound as a tool for studying the endocannabinoid system and its role in various physiological processes.
Aplicaciones Científicas De Investigación
(2-phenylethyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride has been studied for its potential use in a variety of scientific research applications. For example, it has been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as arthritis. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZZPLUIXGGACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4711043.png)
![2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B4711050.png)

![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B4711062.png)
![6-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4711067.png)
![ethyl 2-(butylamino)-4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B4711075.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide](/img/structure/B4711082.png)

![N-(2-ethoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4711106.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylpropanamide](/img/structure/B4711132.png)
![N-cyclopropyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4711140.png)

![N~1~-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4711166.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B4711172.png)